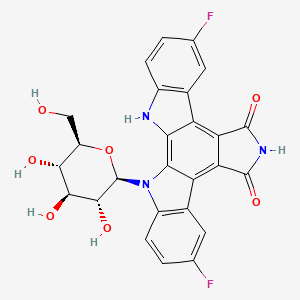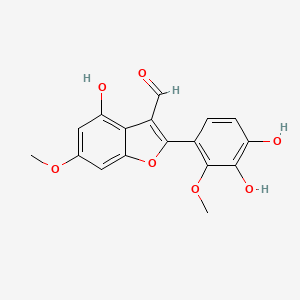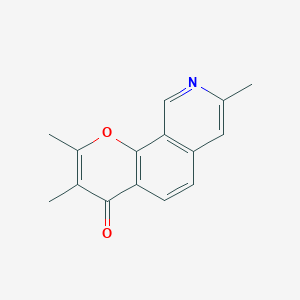
Aspergillitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspergillitine is a natural product found in Neopetrosia chaliniformis with data available.
Aplicaciones Científicas De Investigación
Heterologous Expression in Aspergillus
Aspergillus species are used for producing valuable products including heterologous proteins and small molecules. Aspergillus has been developed as an expression host, benefiting from genetic engineering tools similar to those for yeasts and bacteria. The potential of Aspergillus in biotechnological applications, particularly in producing fungal secondary metabolites, is noteworthy (Lubertozzi & Keasling, 2009).
Synthesis Studies of Aspergillitine
Aspergillitine, a unique tricyclic angular chromone, is isolated from Aspergillus versicolor. The rarity of nitrogen incorporation in polyketides makes aspergillitine unique. Synthesis studies aim to correct its structure and explore its potential applications (Simonetti, Larghi, & Kaufman, 2013).
Aspergillus Genome Research
The Aspergillus Genome Database (AspGD) offers comprehensive genomics resources for Aspergillus research. It includes curated gene, protein, and sequence information from multiple Aspergillus species, aiding in understanding their genetics and molecular biology (Arnaud et al., 2009).
Mycoviruses in Aspergilli
Research on mycoviruses in Aspergillus species explores their impact on the host, including effects on aflatoxin production and growth. Understanding the relationship between Aspergillus species and mycoviruses could have significant implications for controlling fungal pathogens (Kotta-Loizou & Coutts, 2017).
Genomics and Comparative Analysis
Comparative genomics of Aspergillus species, such as A. nidulans, A. fumigatus, and A. oryzae, provide insights into genome evolution, gene regulation, and potential for sexual reproduction. This research enriches our understanding of these fungi and aids in identifying new drug targets (Galagan et al., 2005).
Phylogeny and Nomenclature
Studies on the phylogeny, identification, and nomenclature of Aspergillus have important implications for biotechnology, food production, and health. Understanding the genetic diversity and relationships within Aspergillus aids in accurate species identification and classification (Samson et al., 2014).
Aspergillus in Cancer Research
Aspergillus species produce bioactive metabolites, including anticancer compounds. Investigating these metabolites enhances our understanding of their potential in cancer research (Nadumane, Venkatachalam, & Gajaraj, 2016).
Wastewater Treatment
Aspergillus niger has potential applications in textile wastewater treatment. Understanding the growth kinetics and decolorization capabilities of A. niger can contribute to environmental bioremediation efforts (Assadi & Jahangiri, 2001).
Propiedades
Nombre del producto |
Aspergillitine |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2,3,8-trimethylpyrano[3,2-h]isoquinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c1-8-6-11-4-5-12-14(17)9(2)10(3)18-15(12)13(11)7-16-8/h4-7H,1-3H3 |
Clave InChI |
UCURHOJUSAYQKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(=C(O3)C)C |
Sinónimos |
aspergillitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
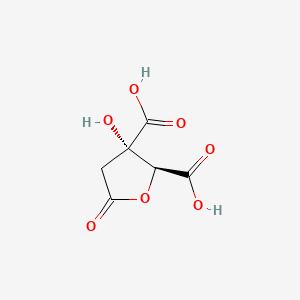
![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)


![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
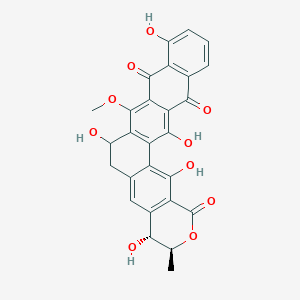
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
